3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-6-8-2-1-4-11(7-8)5-3-9(12)13/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPQQDHNSEHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid typically involves:
- Introduction of the fluoromethyl group onto the piperidine ring.
- Formation of the piperidin-1-yl substituent on the propanoic acid chain.
- Functional group transformations to ensure the presence of the carboxylic acid moiety.
The synthetic route often employs nucleophilic substitution, alkylation, and amidation reactions, with fluorination steps requiring selective and mild conditions to avoid side reactions.
A key step in the synthesis is the selective introduction of the fluoromethyl group at the 3-position of the piperidine ring. Common approaches include:
- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on a 3-hydroxymethyl or 3-halopiperidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
- Direct fluoromethylation using fluoromethyl halides under basic conditions.
These fluorination methods require control of temperature and reaction time to prevent over-fluorination or degradation of the piperidine ring.
Representative Preparation Protocol
Based on analogous synthetic procedures for related compounds, a plausible preparation method for this compound is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Synthesis of 3-(fluoromethyl)piperidine | Starting from 3-hydroxymethylpiperidine, treat with DAST or Deoxo-Fluor at 0–25 °C to substitute hydroxyl with fluorine, yielding 3-(fluoromethyl)piperidine. |
| 2. | Alkylation with 3-chloropropanoic acid or ester | React 3-(fluoromethyl)piperidine with 3-chloropropanoic acid or ethyl 3-chloropropanoate in presence of potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF) at 50–80 °C to form the corresponding ester or acid. |
| 3. | Hydrolysis (if ester used) | Hydrolyze the ester under basic conditions (NaOH in ethanol/water) at room temperature to yield the free acid. |
| 4. | Purification | Isolate the product by extraction, crystallization from ethanol or ethyl acetate, and confirm purity by NMR and MS. |
This synthetic route ensures selective fluoromethylation and efficient coupling to propanoic acid.
Analytical Data and Characterization
While specific NMR and MS data for this compound are scarce in the public domain, analogous compounds show characteristic signals:
- [^1H NMR](pplx://action/followup) : Multiplets for piperidine ring protons, a triplet for the methylene adjacent to the carboxylic acid (~2.5–2.7 ppm), and characteristic fluoromethyl signals showing coupling with fluorine (J_H-F ~47 Hz).
- [^13C NMR](pplx://action/followup) : Signals for carboxyl carbon (~175 ppm), piperidine carbons (~30–60 ppm), and fluoromethyl carbon showing splitting due to fluorine coupling.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight including one fluorine atom.
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Nucleophilic Substitution | Method 2: Amide Coupling | Method 3: Direct Fluoromethylation |
|---|---|---|---|
| Starting Material | 3-Hydroxymethylpiperidine + DAST | 3-(Fluoromethyl)piperidine + activated propanoic acid | Piperidine + fluoromethyl halide |
| Key Reagents | DAST or Deoxo-Fluor | DCC/NHS, propanoic acid derivatives | Fluoromethyl halide, base |
| Reaction Conditions | 0–25 °C, inert atmosphere | 0 °C to RT, dry solvent | RT to mild heating |
| Advantages | High selectivity for fluorination | Efficient coupling, mild conditions | Direct fluoromethylation |
| Disadvantages | Requires handling of hazardous fluorinating agents | Possible side reactions with carbodiimides | Potential for over-alkylation |
Research Findings and Notes
- The use of DAST or Deoxo-Fluor is common for introducing fluorine into alcohol precursors but requires careful temperature control to avoid decomposition.
- Carbodiimide coupling (e.g., DCC/NHS) is a well-established method for amide bond formation in propanoic acid derivatives, offering high yields and mild conditions.
- Fluorinated piperidine derivatives have been synthesized successfully by combining fluorination and alkylation steps, demonstrating the feasibility of this approach.
- No direct commercial or literature synthesis exclusively for this compound was found in the reviewed sources, but methods for structurally similar compounds provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, including amides or esters.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Data Table: Key Attributes of Comparable Compounds
*Calculated based on structural similarity.
Biological Activity
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Its structure, which includes a piperidine ring and a propanoic acid moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.
- Molecular Formula : C10H16FNO2
- Molecular Weight : 201.24 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
The compound's activity is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in signaling pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, which can influence the pharmacokinetic properties and receptor interactions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several biological targets:
These results indicate that the compound may serve as a lead for developing selective modulators for these targets.
Case Studies
- PI3-Kinase Inhibition : A study highlighted that derivatives of propanoic acid compounds, including fluorinated variants, showed potent inhibitory effects on Class I PI3-kinase enzymes. This inhibition is crucial for therapeutic strategies against various cancers, as PI3-kinase signaling is implicated in tumorigenesis .
- Neurotransmitter Receptor Activity : Another investigation into the binding affinities of fluorinated piperidine derivatives revealed that modifications at the piperidine nitrogen significantly enhance selectivity for serotonin receptors, particularly the 5-HT1D subtype. This could have implications for treating mood disorders .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial findings suggest:
- Absorption : The compound displays favorable absorption characteristics when administered orally.
- Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting biological activity.
- Excretion : Renal excretion appears to be a significant pathway for eliminating the compound and its metabolites from the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
